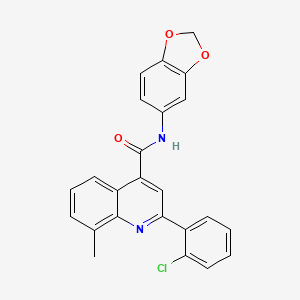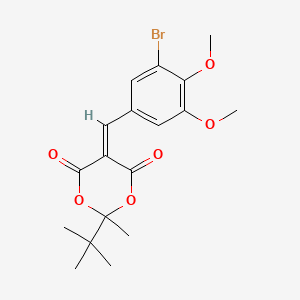
5-(3-bromo-4,5-dimethoxybenzylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Overview
Description
5-(3-bromo-4,5-dimethoxybenzylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMD is a member of the family of dioxane derivatives and has a molecular weight of 429.34 g/mol.
Mechanism of Action
The mechanism of action of BMD is not fully understood. However, it has been suggested that BMD may act as an electron-withdrawing group due to the presence of the dioxane ring. This property makes BMD an attractive building block for the synthesis of organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BMD. However, it has been reported that BMD has low toxicity and does not cause any significant adverse effects in laboratory animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMD is its high purity, which makes it suitable for use in laboratory experiments. However, the synthesis of BMD is a multi-step process that requires specialized equipment and expertise. This can make the synthesis of BMD challenging and time-consuming.
Future Directions
There are several future directions for the research on BMD. One of the most promising areas of research is the development of organic semiconductors for use in electronic devices. Further research is needed to understand the mechanism of action of BMD and its potential applications in other fields of scientific research.
In conclusion, BMD is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BMD is a multi-step process that requires specialized equipment and expertise. BMD has been extensively studied for its potential applications in organic electronics, and further research is needed to understand its mechanism of action and potential applications in other fields of scientific research.
Scientific Research Applications
BMD has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BMD is in the field of organic electronics. BMD has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
properties
IUPAC Name |
5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO6/c1-17(2,3)18(4)24-15(20)11(16(21)25-18)7-10-8-12(19)14(23-6)13(9-10)22-5/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQWNUISRBOSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C(=O)O1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



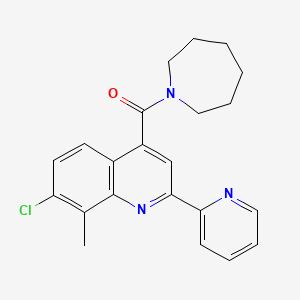
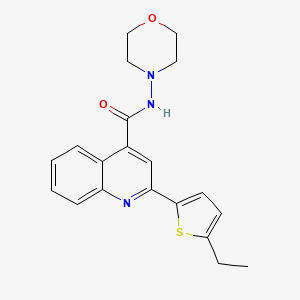
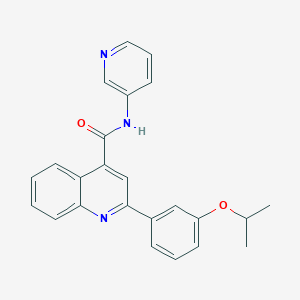
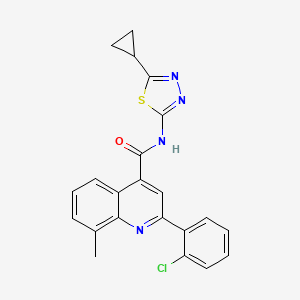
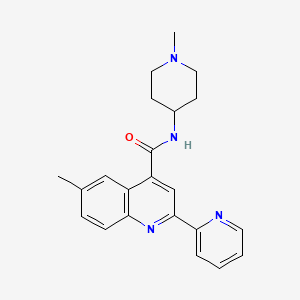
![N-[4-(difluoromethoxy)phenyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504088.png)
![N-[3-(aminocarbonyl)-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504096.png)
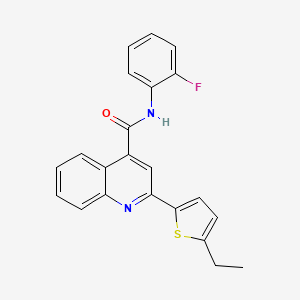
![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
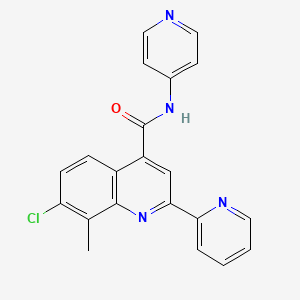
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)
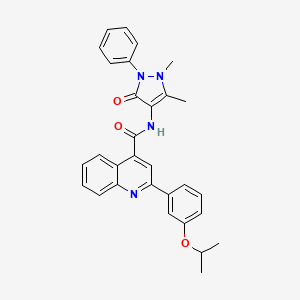
![ethyl 2-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3504128.png)
